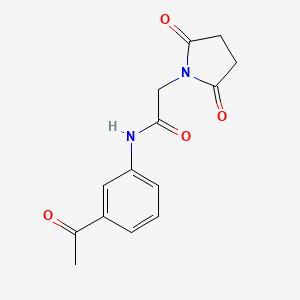

N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(3-Acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a central 2,5-dioxopyrrolidin-1-yl (succinimide) moiety linked to an acetamide backbone. These analogs are typically white solids with high purity (>97% via UPLC), moderate to high synthetic yields (62.9–79.2%), and melting points ranging from 129.6°C to 176.0°C .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9(17)10-3-2-4-11(7-10)15-12(18)8-16-13(19)5-6-14(16)20/h2-4,7H,5-6,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFVHYKVQEOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13N3O3

- Molecular Weight : 247.25 g/mol

- CAS Number : [Not specified in the search results]

The compound features an acetylphenyl group linked to a pyrrolidinyl moiety, which is known for its diverse biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The following points summarize its potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that govern cellular responses.

- Molecular Docking Studies : Computational studies have indicated that this compound can bind effectively to active sites of target proteins, suggesting a mechanism for its biological effects .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance:

- Synthesis and Testing : Related compounds were synthesized and tested against various bacterial strains. Some derivatives exhibited significant antibacterial activity, highlighting the potential of this class of compounds in developing new antimicrobial agents .

Anticancer Potential

Research has also focused on the anticancer properties of similar compounds:

- Cell Line Studies : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death .

- Mechanistic Insights : The ability to inhibit specific kinases or transcription factors associated with tumor progression has been suggested as a mechanism for their anticancer effects.

Case Studies and Research Findings

- Antibacterial Evaluation :

- Anticancer Activity :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Properties of Selected (2,5-Dioxopyrrolidin-1-yl)Acetamide Derivatives

Key Observations:

Substituent Effects on Melting Points: Halogenated derivatives (e.g., 15, 19) exhibit higher melting points (137–149°C) compared to non-halogenated analogs (e.g., 25: 138.4–139.2°C), likely due to increased molecular symmetry and intermolecular interactions . Bulky substituents like trifluoromethyl (21, 23) result in elevated melting points (137.7–176.0°C), suggesting enhanced crystal lattice stability .

Purity and Yield Trends:

- Fluorinated and chlorinated derivatives (15, 19) achieve higher purity (>99.5%) and yields (74.5–79.2%) compared to trifluoromethyl-substituted analogs (62.9–67.1%), possibly due to steric hindrance during synthesis .

Molecular Weight and Functional Groups:

- The introduction of trifluoromethoxy or trifluoromethyl groups increases molecular weight (e.g., 13: 393.10 g/mol; 21: 391.10 g/mol), impacting solubility and bioavailability .

Positional Isomerism and Activity

Fluorine Position (Compounds 15–17 ):

- 2-Fluorobenzyl (15): Melting point = 148.3–149.3°C.

- 3-Fluorobenzyl (16): Melting point = 136.7–137.7°C.

- 4-Fluorobenzyl (17): Melting point = 146.3–147.7°C.

The ortho-fluorine (15) and para-fluorine (17) isomers exhibit higher thermal stability than the meta-isomer (16), indicating that substituent position significantly influences packing efficiency .

Chlorine Position (Compounds 18–20 ):

- 2-Chlorobenzyl (18): 152.0–153.6°C.

- 3-Chlorobenzyl (19): 137.3–138.8°C.

- 4-Chlorobenzyl (20): 146.3–147.9°C.

Similar to fluorine, ortho- and para-chloro substituents enhance melting points compared to meta-substitution.

Comparison with Non-Acetamide Analogs

While most evidence focuses on acetamides, other derivatives provide context for structural diversity:

- 3-Chloro-N-phenyl-phthalimide (): A phthalimide derivative with a chlorine substituent, used in polymer synthesis. Its rigid aromatic structure contrasts with the flexible pyrrolidinone-acetamide backbone .

- Pyridazin-3(2H)-one Derivatives (): These compounds, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit distinct biological activity (FPR2 agonism) but lack the succinimide moiety .

Q & A

Basic Research Questions

Q. What synthetic strategies and reaction conditions optimize the yield and purity of N-(3-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide?

- The synthesis involves multi-step reactions, including amide bond formation and functional group modifications. Key parameters include:

- Temperature control : Maintaining 60–80°C during acetylation steps to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane aids in purification .

- Catalyst use : Triethylamine or DMAP improves reaction efficiency in nucleophilic substitutions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and acetyl groups (δ 2.5 ppm) .

- C NMR identifies carbonyl signals (C=O at ~170 ppm) .

- Infrared Spectroscopy (IR) : Detects N-H stretching (3237 cm) and C=O vibrations (1696 cm) .

- Mass Spectrometry (MS) : Validates the molecular ion peak at m/z 296.3 (CHNO) .

Q. How does the compound’s stability under varying pH and temperature conditions influence its biological testing?

- Stability studies show:

- pH 7–9 : Compound remains intact for 24 hours, suitable for cell culture media .

- Temperature : Degrades above 80°C, requiring storage at 4°C for long-term stability .

- These properties dictate assay design, such as avoiding high-temperature pre-treatments in cytotoxicity studies .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data (e.g., IC discrepancies across studies)?

- Systematic validation steps :

- Cell line standardization : Use authenticated lines (e.g., MCF-7 vs. HeLa) to minimize variability .

- Dose-response curves : Compare IC values under consistent conditions (Table 1) .

- Table 1 : Cytotoxicity of Analogous Compounds

| Compound | Target Cell Line | IC (µM) | Notes |

|---|---|---|---|

| N-(3-acetylphenyl)-... | MCF-7 | 15 | Moderate cytotoxicity |

| N-(4-chlorophenyl)-... | COX-2 | 20 | Weak enzyme inhibition |

Q. What experimental approaches elucidate the compound’s mechanism of action against enzyme targets?

- In vitro assays :

- Kinetic studies : Measure inhibition constants (K) for enzymes like cyclooxygenase-2 (COX-2) using fluorogenic substrates .

- Docking simulations : Predict binding interactions with targets (e.g., hydrophobic pockets of kinases) .

Q. How can structure-activity relationship (SAR) studies be designed using computational and synthetic methods?

- Computational modeling :

- Use DFT calculations to map electron density at the dioxopyrrolidine moiety, predicting reactivity .

- Synthetic derivatives :

- Modify the acetylphenyl group to introduce electron-withdrawing groups (e.g., -NO) and test activity shifts .

- Key SAR insights :

- The dioxopyrrolidine ring enhances solubility, while the acetyl group influences target specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.